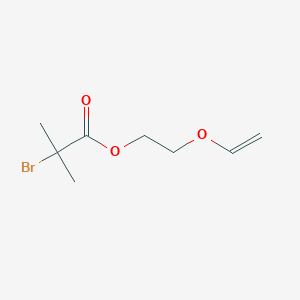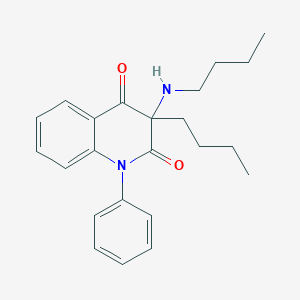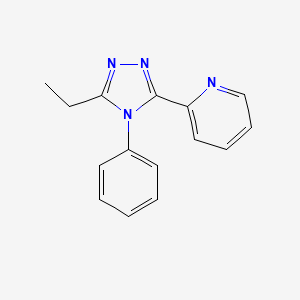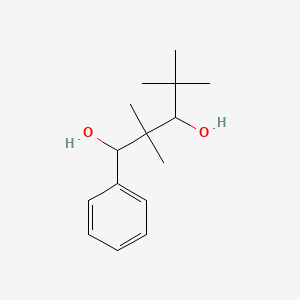
2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol is an organic compound with the molecular formula C15H24O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a phenyl group attached to a pentane backbone with four methyl groups. It is used in various chemical and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol typically involves the reaction of 2,2,4,4-tetramethylpentane-1,3-dione with phenylmagnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction is followed by hydrolysis to yield the desired diol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters using reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, Ac2O in the presence of a base.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters.
科学研究应用
2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in research.
相似化合物的比较
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in structure but with a cyclobutane ring instead of a pentane backbone.
2,2,4,4-Tetramethylpentane-1,3-diol: Lacks the phenyl group, making it less reactive in certain applications.
2,2’,6,6’-Tetramethylbiphenol: Contains two phenyl groups and is used in different industrial applications.
Uniqueness: 2,2,4,4-Tetramethyl-1-phenylpentane-1,3-diol is unique due to its combination of a phenyl group and a highly substituted pentane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
192449-57-3 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethyl-1-phenylpentane-1,3-diol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12-13,16-17H,1-5H3 |
InChI 键 |
QBJNLDXQWUZUAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C(C)(C)C(C1=CC=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
![1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine](/img/structure/B15166136.png)
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)

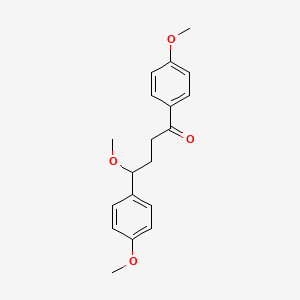
![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
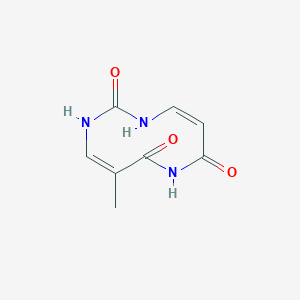
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)

